Regioisomeric Precision: 4-Bromo Substitution Pattern Required for BTK Inhibitor Pharmacophore Integrity
The 4‑bromo‑2‑methylbenzyl substitution pattern is essential for generating the linear biaryl architecture present in the BTK inhibitor BIIB068 (IC₅₀ = 1 nM), achieved via Suzuki–Miyaura coupling at the 4‑position [REFS‑1]. By contrast, the 5‑bromo regioisomer (CAS 2279124‑04‑6) would lead exclusively to meta‑substituted biaryl products, which are absent from the BIIB068 pharmacophore and are not associated with reported BTK inhibitory activity at comparable concentrations [REFS‑1]. Both compounds share identical molecular formula (C₁₆H₂₄BrNO₂) and molecular weight (342.28 g·mol⁻¹), making regioisomeric identity the sole differentiator [REFS‑2][REFS‑3].
| Evidence Dimension | Regioisomeric identity (bromine position) and resulting biaryl coupling geometry |
|---|---|
| Target Compound Data | 4-bromo-2-methylbenzyl(isopropyl)carbamate → para-biaryl product compatible with BIIB068 scaffold |
| Comparator Or Baseline | 5-bromo-2-methylbenzyl(isopropyl)carbamate (CAS 2279124‑04‑6) → meta-biaryl product; not reported in BTK inhibitor pharmacophore |
| Quantified Difference | Regioisomeric substitution leads to para vs. meta biaryl connectivity; BIIB068 para-scaffold BTK IC₅₀ = 1 nM [1]; no published BTK activity for 5-bromo-derived meta analogs |
| Conditions | Suzuki–Miyaura cross-coupling; BTK biochemical enzyme inhibition assay (pIC₅₀ = 9) |
Why This Matters
Procurement of the correct regioisomer (4‑bromo) directly enables synthesis of the validated BIIB068 biaryl pharmacophore, whereas the 5‑bromo regioisomer yields a structurally distinct, unvalidated scaffold.
- [1] Ma B, et al. Discovery of BIIB068: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases. J Med Chem. 2020;63(21):12526-12541. doi:10.1021/acs.jmedchem.0c00702. View Source
